molecular formula C24H20ClN3O2 B2667063 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 932530-71-7

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2667063
CAS RN: 932530-71-7
M. Wt: 417.89
InChI Key: XSONRAGSLQMBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide, also known as PD-0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) that has been widely used in scientific research.

Scientific Research Applications

Structural Aspects and Compound Properties

Studies have explored the structural characteristics and properties of similar quinazoline derivatives, revealing insights into their crystal structure, fluorescence emission, and host-guest complex formation, which are crucial for understanding their potential applications in material science and drug design (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antimicrobial Activities

Research has been conducted on synthesizing new quinazolinone derivatives and evaluating their antimicrobial activities. These studies highlight the compound's potential as a base for developing new antimicrobial agents, showcasing good activity against various bacterial strains compared to standard drugs (Patel & Shaikh, 2011).

Analgesic and Anti-inflammatory Activities

Several novel quinazolinyl acetamides have been synthesized and tested for their analgesic and anti-inflammatory activities. Some compounds showed potent activity, suggesting their utility in pain management and inflammation control, with reduced ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

Molecular Docking and Antitumor Activity

Research on quinazolinone analogs has included molecular docking studies to explore their binding affinities to specific proteins, providing insights into their potential antitumor activities. These studies offer a foundation for developing targeted cancer therapies, demonstrating the compounds' ability to inhibit tumor cell growth (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Therapeutic Effects Against Diseases

A novel anilidoquinoline derivative has shown significant antiviral and antiapoptotic effects in vitro, with promising therapeutic efficacy in treating Japanese encephalitis. This highlights the potential of quinazolinone derivatives in developing antiviral drugs (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-7-6-8-16(2)22(15)26-21(29)14-28-20-12-11-18(25)13-19(20)23(27-24(28)30)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSONRAGSLQMBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide

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